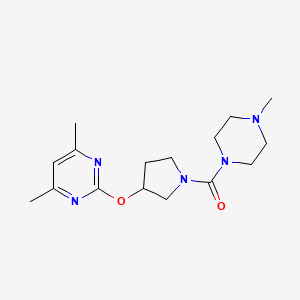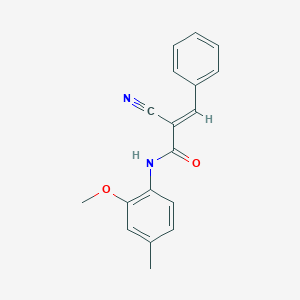![molecular formula C16H16ClNO7S B2425023 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 721893-22-7](/img/structure/B2425023.png)
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, also known as CDMPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDMPB belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Aplicaciones Científicas De Investigación
Chemiluminescence and Stability
The compound contributes to the field of chemiluminescence and stability. Sulfanyl-substituted bicyclic dioxetanes, which are structurally related to 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, have been studied for their base-induced chemiluminescence. These compounds, after undergoing singlet oxygenation, exhibit stability at room temperature and emit light upon decomposition, indicating potential applications in chemical sensing and luminescence-based assays (Watanabe et al., 2010).
Environmental Monitoring and Pesticide Residue Analysis
Chloromethoxybenzoic acid (CBA) derivatives, closely related to the compound , are active ingredients in many pesticides. The persistence of these compounds in the environment and their resistance to degradation by soil microorganisms make the monitoring of their residues crucial for environmental protection. Research emphasizes the development of sensitive methods for detecting CBA derivatives in environmental samples, which is vital for ensuring ecological safety (Maga et al., 2021).
Medicinal Chemistry and Drug Development
In medicinal chemistry, sulfamates are significant due to their roles in drug development. A compound structurally related to 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid was studied for its potential in creating stable sulfamates. The stability of these compounds against various conditions makes them suitable for multi-step synthesis in drug development, highlighting their importance in the synthesis of phenolic O-sulfamates (Reuillon et al., 2012).
Antimicrobial Research
Compounds with structural similarity to 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid have been synthesized and characterized for their antimicrobial properties. Studies show their effectiveness against various bacterial and fungal strains, providing insights into the development of new antimicrobial agents (Krátký et al., 2012).
Antioxidant and Antiradicalic Properties
Research into phenolic derivatives, which include structures related to the compound of interest, reveals significant antioxidant and radical scavenging properties. These findings are critical in understanding the role of these compounds in preventing oxidative stress and may contribute to the development of health supplements and pharmaceuticals with antioxidant capabilities (Kucukoglu & Nadaroğlu, 2014).
Propiedades
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO7S/c1-23-12-5-4-9(16(19)20)6-15(12)26(21,22)18-11-7-10(17)13(24-2)8-14(11)25-3/h4-8,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKBDISMDAOVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

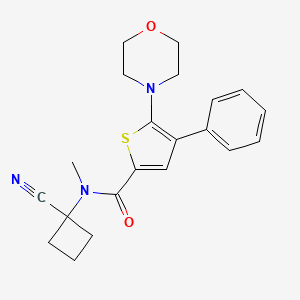
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
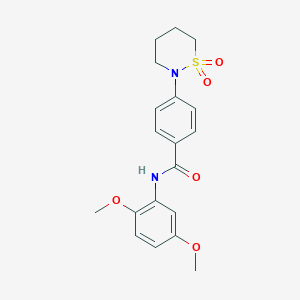

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
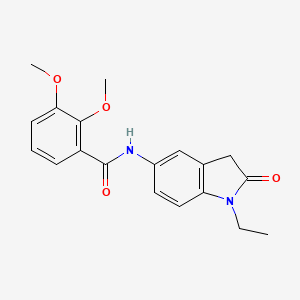


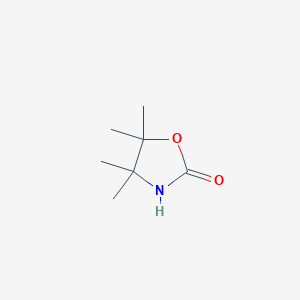
![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)
